1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL
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Overview
Description
1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL is an organic compound with the molecular formula C10H12F3NO2 It is characterized by the presence of an amino group, a trifluoromethoxy group, and a hydroxyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-(trifluoromethoxy)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the desired amino alcohol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the intermediate can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL can be compared with similar compounds such as:
2-Amino-1-[2-(trifluoromethoxy)phenyl]propan-1-ol: This compound has a similar structure but differs in the position of the amino and hydroxyl groups.
1-Amino-1-[2-(trifluoromethoxy)phenyl]ethanol: This compound lacks the additional carbon atom present in the propanol derivative.
1-Amino-1-[2-(trifluoromethoxy)phenyl]butan-2-ol: This compound has an extended carbon chain compared to the propanol derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12F3NO2 |
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Molecular Weight |
235.20 g/mol |
IUPAC Name |
1-amino-1-[2-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-4-2-3-5-8(7)16-10(11,12)13/h2-6,9,15H,14H2,1H3 |
InChI Key |
IKDJDRASZKOCIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1OC(F)(F)F)N)O |
Origin of Product |
United States |
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